6-(tert-Butoxy)-6-oxohexanoic acid
Overview
Description
The compound is a derivative of hexanoic acid with a tert-butoxy group and an additional carbonyl group . It’s likely that this compound has applications in organic synthesis, particularly in the formation of certain types of ionic liquids .
Synthesis Analysis
While specific synthesis methods for “6-(tert-Butoxy)-6-oxohexanoic acid” were not found, there are methods for synthesizing similar compounds. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) can be prepared from commercially available tert-butyloxycarbonyl-protected amino acids . The resulting protected AAILs can then be used as starting materials in dipeptide synthesis .
Scientific Research Applications
- Application : tert-Butanesulfinamide has emerged as a gold standard for asymmetric N-heterocycle synthesis via sulfinimines. This methodology enables the construction of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often appear in natural products and therapeutically relevant molecules .
- Example : In the presence of iron, tert-butanesulfinamide forms tert-butoxy radicals, which can then react with other substrates, leading to diverse products .
Asymmetric Synthesis via tert-Butanesulfinamide
Radical Chemistry
Etherification Catalyst
Mechanism of Action
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group, which is part of the structure of this compound, is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with amino groups in biological systems.
Mode of Action
The mode of action of 6-(tert-Butoxy)-6-oxohexanoic acid is likely related to its tert-butyloxycarbonyl (Boc) group. The Boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . , suggesting that 6-(tert-Butoxy)-6-oxohexanoic acid could undergo similar transformations in biological systems.
Biochemical Pathways
The boc group is known to play a role in peptide synthesis , suggesting that this compound could potentially influence peptide-related biochemical pathways.
Pharmacokinetics
The compound’s tert-butyloxycarbonyl (boc) group is known to be stable and resistant to various chemical reactions , which could potentially influence its ADME properties.
Result of Action
The compound’s tert-butyloxycarbonyl (boc) group is known to be involved in the protection of amino groups , suggesting that it could have a protective effect on certain molecular structures in cells.
Action Environment
The action of 6-(tert-Butoxy)-6-oxohexanoic acid could potentially be influenced by various environmental factors. For instance, the stability of the compound’s tert-butyloxycarbonyl (Boc) group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound’s action could be affected by the presence of these substances in the environment.
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOPFBNMUDQLMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxy)-6-oxohexanoic acid | |
CAS RN |
52221-07-5 | |
Record name | 6-(tert-butoxy)-6-oxohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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